molecular formula C10H16N3O4+ B092797 2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium CAS No. 16978-42-0

2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium

Cat. No.: B092797
CAS No.: 16978-42-0
M. Wt: 242.25 g/mol
InChI Key: WVKGFOLHMRECQI-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium involves the esterification of orotic acid with choline. The reaction typically requires the use of a dehydrating agent to facilitate the formation of the ester bond. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential role in cellular metabolism and as a source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter.

    Medicine: Investigated for its potential therapeutic effects, including its role in enhancing cognitive function and as a dietary supplement.

    Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium involves its role as a source of choline. Choline is a precursor for the synthesis of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes, including muscle contraction, memory, and mood regulation. The compound is metabolized in the body to release choline, which then participates in the synthesis of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium is unique due to its ester linkage with orotic acid, which may confer additional biological activities and benefits compared to other choline compounds. Its potential role in enhancing cognitive function and its use in various scientific research applications highlight its uniqueness .

Properties

CAS No.

16978-42-0

Molecular Formula

C10H16N3O4+

Molecular Weight

242.25 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium

InChI

InChI=1S/C10H15N3O4/c1-13(2,3)4-5-17-9(15)7-6-8(14)12-10(16)11-7/h6H,4-5H2,1-3H3,(H-,11,12,14,16)/p+1

InChI Key

WVKGFOLHMRECQI-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1

Key on ui other cas no.

16978-42-0

Origin of Product

United States

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